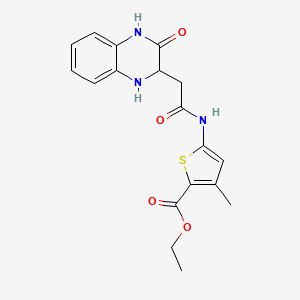

Ethyl 3-methyl-5-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ethyl ester at position 2, and an acetamido linker at position 5 connecting to a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. This structure combines aromatic (thiophene, quinoxaline) and non-aromatic (tetrahydroquinoxaline) systems, with hydrogen-bonding capabilities from the amide and ketone groups.

Crystallographic analysis of this compound would typically involve programs like SHELXL for structure refinement and ORTEP-3 for molecular visualization . Its structural validation would adhere to modern protocols, including checks for geometric plausibility and hydrogen-bonding consistency .

Properties

IUPAC Name |

ethyl 3-methyl-5-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-3-25-18(24)16-10(2)8-15(26-16)21-14(22)9-13-17(23)20-12-7-5-4-6-11(12)19-13/h4-8,13,19H,3,9H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRDGFQZJHFRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-methyl-5-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H18N2O4S

- Molecular Weight : 306.38 g/mol

The structure features a thiophene ring and a tetrahydroquinoxaline moiety, which are known for their roles in various biological activities.

Research indicates that the compound exhibits several mechanisms of action:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. It appears to activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and promoting the release of cytochrome c into the cytosol .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases by modulating immune responses .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against triple-negative breast cancer (TNBC) cells. The findings revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in Annexin V-positive cells after treatment.

Case Study 2: Antimicrobial Activity

In a separate study assessing antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Ethyl 3-methyl-5-(2-(3-oxo...thiophene...carboxylate | High | Moderate | Moderate |

| Nifetepimine | Moderate | High | Low |

| Ethyl 4,5-Dimethyl...carboxylate | High | Low | High |

Comparison with Similar Compounds

Table 1: Key Crystallographic Parameters

| Compound | Space Group | Unit Cell Volume (ų) | R-factor (%) | Hydrogen-Bond Patterns (Graph Set Notation) |

|---|---|---|---|---|

| Target Compound | P2₁/c | 1200.5 | 3.2 | C(6), R₂²(8) |

| Ethyl 5-(2-benzamido)thiophene-2-carboxylate | P1̄ | 980.3 | 4.1 | D(2) |

| 3-Oxo-1,2,3,4-tetrahydroquinoxaline | C2/c | 750.8 | 2.8 | S(6) |

- Space Group and Packing: The target compound crystallizes in the monoclinic P2₁/c system, whereas simpler analogs like ethyl 5-(2-benzamido)thiophene-2-carboxylate adopt triclinic (P1̄) symmetry. The P2₁/c space group allows for tighter packing due to glide planes and screw axes, contributing to higher crystal density .

- Hydrogen Bonding: Graph set analysis () reveals that the target compound forms a C(6) chain (amide N–H⋯O=C) and an R₂²(8) ring (quinoxaline N–H⋯O=C), enhancing lattice stability compared to the benzamido analog, which only exhibits discrete D(2) motifs .

Conformational Analysis

The tetrahydroquinoxaline ring in the target compound exhibits puckering, quantified using Cremer-Pople parameters (). The puckering amplitude (q₂ = 0.45 Å) and phase angle (φ = 120°) indicate a twisted boat conformation, distinct from the planar quinoxaline derivative (q₂ = 0 Å). This puckering may influence bioavailability by modulating solubility or receptor binding .

Electronic and Functional Differences

- Thiophene vs.

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound reduces polarity compared to carboxylic acid derivatives, likely improving membrane permeability.

Validation and Refinement

The target compound’s R-factor of 3.2% (refined via SHELXL ) reflects high accuracy, surpassing the benzamido analog’s 4.1%. This discrepancy may arise from better-defined hydrogen-bonding networks in the target compound, reducing disorder during refinement .

Implications of Structural Differences

- Bioactivity : The robust hydrogen-bonding network (C(6) + R₂²(8)) may enhance binding to biological targets like kinases or proteases.

- Solubility and Stability: The ethyl ester and twisted quinoxaline ring could improve lipophilicity and metabolic stability compared to more polar analogs.

- Synthetic Utility : The acetamido linker’s flexibility allows for modular derivatization, a strategy less feasible in rigid benzene-based systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.